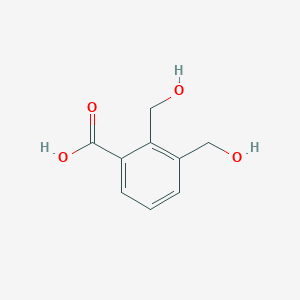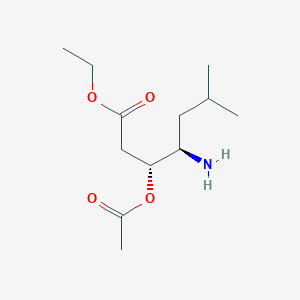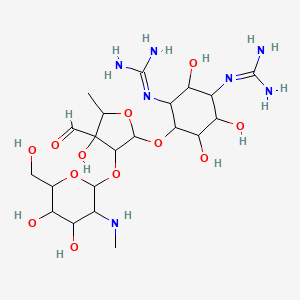
Strept-omycin
Vue d'ensemble
Description
Streptomycin is an antibiotic derived from the bacterium Streptomyces griseus. It was first isolated in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie . Streptomycin is notable for being the first antibiotic effective against tuberculosis and has a broad spectrum of activity against various gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Streptomycin is produced through a fermentation process involving Streptomyces griseus. The production process includes the following steps :
Inoculum Production: Spores of are transferred to a sporulation medium to provide enough sporulated growth to initiate liquid culture build-up of mycelial inoculum.
Fermentation: The inoculum is fed into a production fermenter containing a nutrient medium, typically consisting of glucose, soybean meal, and sodium chloride. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
Recovery: After fermentation, the broth is filtered to remove the mycelium. The antibiotic is then extracted from the filtrate using solvents like methanol and acetone, followed by precipitation and purification steps to obtain pure streptomycin.
Industrial Production Methods
Industrial production of streptomycin involves large-scale fermentation using submerged culture methods. The medium composition and fermentation conditions are optimized to maximize yield. Common media used include Merck’s media (glucose + soybean extract + NaCl) and Schartz media (glucose + peptone + meat extract + NaCl) .
Analyse Des Réactions Chimiques
Streptomycin undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form dihydrostreptomycin, which has reduced toxicity.
Reduction: Reduction of streptomycin can lead to the formation of different derivatives with varying biological activities.
Substitution: Streptomycin can undergo substitution reactions, particularly at the amino groups, to form derivatives with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include dihydrostreptomycin and various substituted derivatives.
Applications De Recherche Scientifique
Streptomycin has a wide range of scientific research applications, including:
Chemistry: Streptomycin is used as a model compound in studies of antibiotic synthesis and modification.
Biology: It is used in microbiology to study bacterial resistance mechanisms and ribosomal function.
Medicine: Streptomycin is used to treat bacterial infections such as tuberculosis, plague, and tularemia.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Streptomycin is unique among aminoglycosides due to its broad spectrum of activity and its historical significance as the first effective treatment for tuberculosis. Similar compounds include:
- Gentamycin
- Neomycin
- Kanamycin
- Tobramycin
These compounds also inhibit protein synthesis by binding to bacterial ribosomes but differ in their spectrum of activity, toxicity, and clinical uses .
Propriétés
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJYZPVAKXKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N7O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298572 | |
| Record name | Streptomycin, labeled with tritium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32448-21-8 | |
| Record name | Streptomycin, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32448-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptomycin, labeled with tritium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
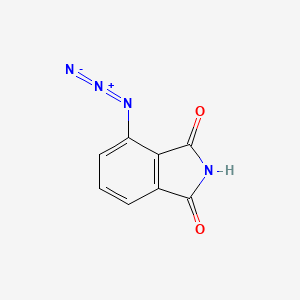
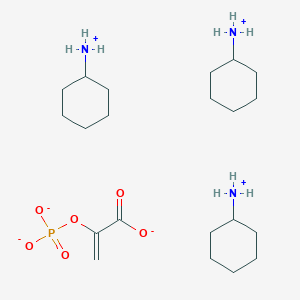
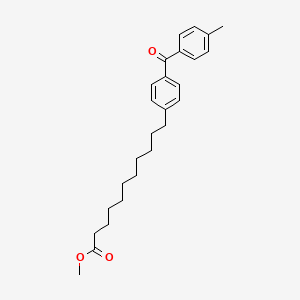
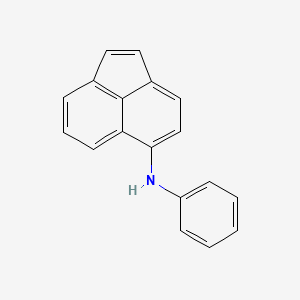
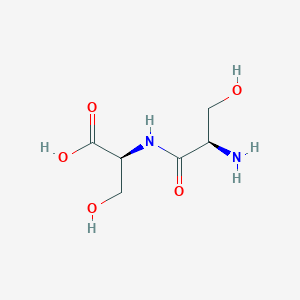
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)

![1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12518673.png)
